molecular formula C9H15NO2 B11914483 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11914483
M. Wt: 169.22 g/mol
InChI Key: UDIJIPCITWMJFV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid and an aminomethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of chiral tertiary amines as catalysts. The process is designed to be operationally simple and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aminomethyl group to a corresponding amine oxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with both an aminomethyl and a carboxylic acid group. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6,10H2,(H,11,12)

InChI Key

UDIJIPCITWMJFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)CN)C(=O)O

Origin of Product

United States

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